ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of 1,3,4-thiadiazole ring: This step involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring.
Attachment of 2,3-dimethoxybenzamido group: The thiadiazole intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 2,3-dimethoxybenzamido derivative.
Formation of sulfanylacetamido linkage: The resulting compound is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or thiadiazole moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the original compound.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes to exert its effects.
Comparison with Similar Compounds
Ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can be compared with other thiadiazole derivatives:
Similar Compounds: 5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazole, ethyl 4-aminobenzoate, and other thiadiazole-based compounds.
Uniqueness: The presence of the 2,3-dimethoxybenzamido group and the sulfanylacetamido linkage makes this compound unique in terms of its chemical structure and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-4-32-20(29)13-8-10-14(11-9-13)23-17(27)12-33-22-26-25-21(34-22)24-19(28)15-6-5-7-16(30-2)18(15)31-3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVQYUXOVUOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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